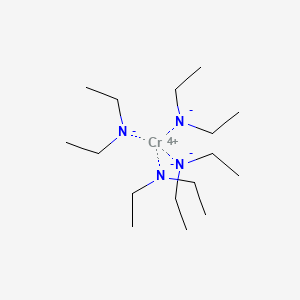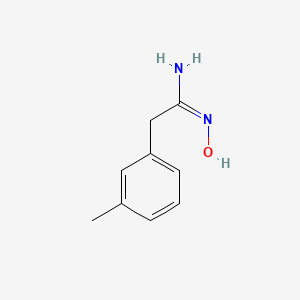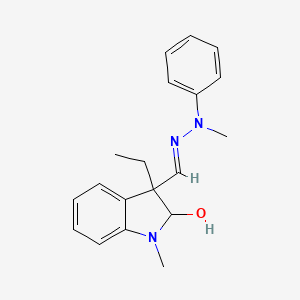
2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone is a chemical compound with the molecular formula C19H23N3O and a molecular weight of 309.4 g/mol
Métodos De Preparación
The synthesis of 2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone typically involves the reaction of 2-hydroxy-1,3,3-trimethylindoline-3-carbaldehyde with methylphenylhydrazine under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) . This reaction yields the desired product with good efficiency. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring high purity and yield.
Análisis De Reacciones Químicas
2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like oxygen (O2) or other oxidizing agents.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various biologically active molecules and complex organic compounds.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity . This inhibition can affect various biological processes, making the compound a valuable tool in biochemical research.
Comparación Con Compuestos Similares
2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone can be compared to other indole derivatives, such as:
1H-Indole-3-carbaldehyde: This compound is also used as a precursor in the synthesis of biologically active molecules but has different functional groups and reactivity.
2,3,3-Trimethylindolenine: Another indole derivative with applications in organic synthesis, but with distinct structural differences.
Propiedades
Número CAS |
83949-74-0 |
|---|---|
Fórmula molecular |
C19H23N3O |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
3-ethyl-1-methyl-3-[(E)-[methyl(phenyl)hydrazinylidene]methyl]-2H-indol-2-ol |
InChI |
InChI=1S/C19H23N3O/c1-4-19(14-20-22(3)15-10-6-5-7-11-15)16-12-8-9-13-17(16)21(2)18(19)23/h5-14,18,23H,4H2,1-3H3/b20-14+ |
Clave InChI |
OZYMYXIYEKJGDA-XSFVSMFZSA-N |
SMILES isomérico |
CCC1(C(N(C2=CC=CC=C21)C)O)/C=N/N(C)C3=CC=CC=C3 |
SMILES canónico |
CCC1(C(N(C2=CC=CC=C21)C)O)C=NN(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


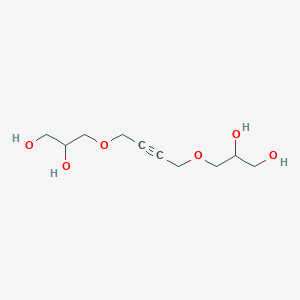

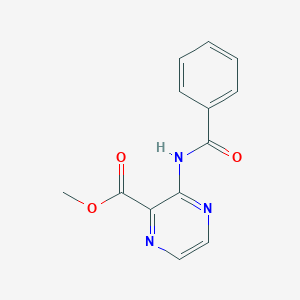
![8-Azatetracyclo[4.3.0.0~2,5~.0~7,9~]nonane](/img/structure/B13789835.png)
![2-[2-(2,4-Dichlorophenyl)-1-methylethyl]-1,1-dimethyl-hydrazine](/img/structure/B13789843.png)
![5H-[1,2,3]Triazolo[4,5-D]pyrimidine](/img/structure/B13789857.png)


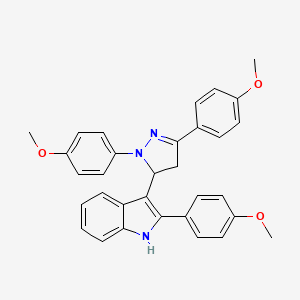
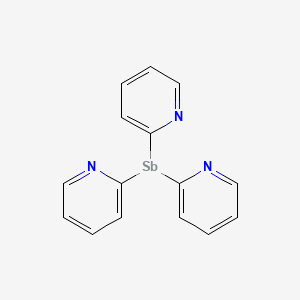
![2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI)](/img/structure/B13789908.png)

